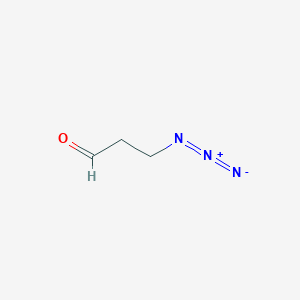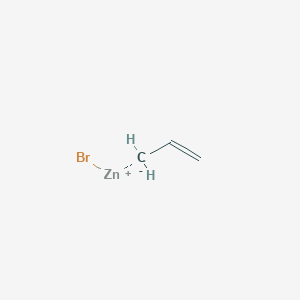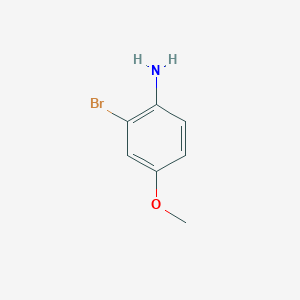
3-Bromo-5-iodobenzotrifluoride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can involve various strategies, including direct halogenation, cross-coupling reactions, and halogen exchange reactions. For instance, the synthesis of iodo- and bromodifluoromethylated compounds is achieved through a formal nucleophilic iodo- and bromodifluoromethylation of carbonyl compounds, utilizing in-situ halogenation of sulfinate intermediates from the Julia-Kocienski reaction . Additionally, copper-catalyzed cross-coupling reactions have been employed to synthesize aryldifluorophosphonates, starting from iodobenzoates and bromozinc-difluorophosphonate . These methods highlight the versatility and efficiency of modern synthetic approaches to halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can exhibit interesting interactions, such as halogen-π interactions, which have been observed in the crystal structures of the products . These interactions can significantly influence the packing and stability of the crystal structures, as seen in the case of 3-bromo-5-iodobenzoic acid, where bifurcated halogen-bonding interactions with uranyl oxo atoms form a supramolecular three-dimensional network .
Chemical Reactions Analysis
Halogenated aromatic compounds can undergo various chemical reactions, including bromocyclization, aziridination, and the formation of coordination polymers. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones are synthesized through regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids . Bromo-capped diruthenium compounds have been used for in situ bromine generation and catalytic olefin aziridination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms. These compounds often exhibit unique spectroscopic features, such as shifts in Raman and IR frequencies due to halogen-bonding interactions . Additionally, halogenated carbazoles can emit self-protective room temperature phosphorescence, with the halogen atoms affecting the intersystem crossing rates .
Applications De Recherche Scientifique
1. Radioligand Development in Brain Imaging
3-Bromo-5-iodobenzotrifluoride derivatives are used in synthesizing radioligands like [11C]SP203 for PET imaging of brain metabotropic glutamate 5 receptors (mGluR5). These derivatives are valuable in developing substances that enable multiple brain scanning sessions in a single day due to their short half-life (Siméon et al., 2012).
2. Synthesis and Characterization in Organic Chemistry
In the field of organic chemistry, 3-Bromo-5-iodobenzotrifluoride compounds are essential in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are crucial for synthesizing various functionalized organic compounds, including potential 5-HT receptor ligands (Witulski et al., 2005).
3. Application in Photodynamic Therapy
Compounds derived from 3-Bromo-5-iodobenzotrifluoride show promising applications in photodynamic therapy, particularly for cancer treatment. Their photophysical properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin et al., 2020).
4. Applications in Nanotechnology
Crystalline nanoparticles assembled from 3-Bromo-5-iodobenzotrifluoride derivatives demonstrate novel self-protective room temperature phosphorescence. These properties are vital for applications in nanotechnology and materials science, particularly in developing new types of sensors and luminescent materials (Liang et al., 2006).
5. Coordination Chemistry and Material Science
3-Bromo-5-iodobenzotrifluoride is used in coordination chemistry for synthesizing uranyl coordination polymers. These polymers have unique luminescent and vibrational properties, contributing to advancements in materials science (Kalaj et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-3-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSDLIJKOZKUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448600 | |
| Record name | 3-Bromo-5-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodobenzotrifluoride | |
CAS RN |
481075-59-6 | |
| Record name | 3-Bromo-5-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



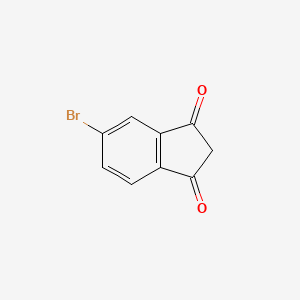
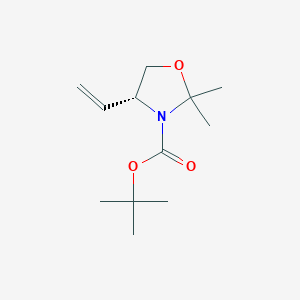


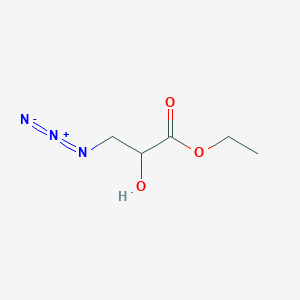

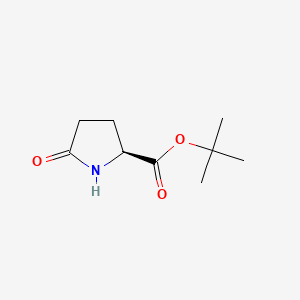

![2-[(Benzenesulfonyl)methyl]aniline](/img/structure/B1279040.png)
